molecular formula C18H22N2O3S B2734478 N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097872-62-1

N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No. B2734478
CAS RN: 2097872-62-1
M. Wt: 346.45
InChI Key: WSRWRGPNGCTRLP-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound's structural characteristics and synthesis techniques are crucial for understanding its chemical behavior and potential applications. For example, KR-25003, a potent analgesic capsaicinoid , has been studied for its crystal structure, showcasing the molecular orientation and interactions within its crystalline state. The study highlights the importance of structural analysis in designing compounds with specific pharmacological activities (Park et al., 1995).

Applications in Organic Synthesis

  • Research into polymer precursors from catalytic reactions of natural oils demonstrates the broader applications of compounds with similar structural motifs. These studies involve the transformation of natural oils into valuable chemical precursors for polymer synthesis, highlighting the versatility of organic compounds in materials science (Furst et al., 2012).

Spectroscopic Properties and Reactivity

  • The chemical and spectroscopic properties of the 3-hydroxythiophene system have been explored to understand the reactivity and potential applications of thiophene derivatives. These studies provide insights into the electronic properties and chemical reactivity, essential for designing compounds with desired chemical behaviors (Hunter & Mcnab, 2010).

Biological Activity

  • Some studies have investigated the biological activities of novel compounds , including their anti-diabetic and anti-inflammatory potentials. These investigations highlight the importance of chemical synthesis and characterization in developing new therapeutic agents (Gopi & Dhanaraju, 2018).

Drug Metabolism and Design

  • Research into drug metabolism-based design and synthesis provides insights into how structural modifications can influence a compound's pharmacological profile and its metabolism within the body. Such studies are crucial for the development of safer and more effective drugs (Xi et al., 2011).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-4-5-15(8-13(12)2)20-17(22)16(21)19-11-18(3,23)9-14-6-7-24-10-14/h4-8,10,23H,9,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWRGPNGCTRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

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